Rhodanine, 3-cyclohexyl-

CAS No.: 6322-59-4

Cat. No.: VC2409906

Molecular Formula: C9H13NOS2

Molecular Weight: 215.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6322-59-4 |

|---|---|

| Molecular Formula | C9H13NOS2 |

| Molecular Weight | 215.3 g/mol |

| IUPAC Name | 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2 |

| Standard InChI Key | BXVOWLRQAIOPFZ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)N2C(=O)CSC2=S |

| Canonical SMILES | C1CCC(CC1)N2C(=O)CSC2=S |

Introduction

Chemical Properties and Structure

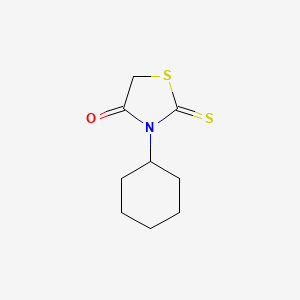

Rhodanine, 3-cyclohexyl- is chemically known as 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one or 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one. It has the molecular formula C₉H₁₃NOS₂ and a molecular weight of 215.35 g/mol . The compound is identified by its CAS Registry Number 6322-59-4 and PubChem CID 95740 .

Crystallographic studies reveal that the rhodanine group and the basal plane of the cyclohexyl moiety are planar and perpendicularly oriented to each other . The molecule exhibits intramolecular hydrogen bonding, forming S(5) and two S(6) ring motifs that contribute to its stability . The apical carbon atoms of the cyclohexyl group (C4 and C7) are positioned at distances of 0.6430 Å and -0.6667 Å from the basal plane, respectively . Additionally, π–π interactions exist between the centroids of the heterocyclic rings at a distance of 3.8140 Å, which may influence its crystal packing and potentially its biological interactions .

Table 1: Chemical Properties of Rhodanine, 3-cyclohexyl-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NOS₂ |

| Molecular Weight | 215.35 g/mol |

| CAS Registry Number | 6322-59-4 |

| PubChem CID | 95740 |

| RTECS Number | VI8067000 |

| Synonyms | 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one, 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, 3-Cyclohexylrhodanine |

Synthesis Methods

Several synthetic routes have been reported for the preparation of Rhodanine, 3-cyclohexyl-. One detailed three-step procedure involves:

Three-Step Synthesis Protocol

The synthesis of Rhodanine, 3-cyclohexyl- can be achieved through a three-step reaction process as described by Shahwar et al. :

-

First Step: Cyclohexylamine (9.9 g, 0.1 mol) and triethylamine (50.5 g, 0.5 mol) are stirred in ethanol (20 ml), followed by dropwise addition of carbon disulfide (15.2 g, 0.2 mol) while maintaining the reaction mixture in an ice bath. The resulting precipitates are filtered and washed with diethyl ether.

-

Second Step: A solution of sodium chloroacetate (11.6 g, 0.1 mol) and chloroacetic acid (18.9 g, 0.2 mol) is prepared in 50 ml of distilled water. The precipitates from the first step are gradually added and stirred at 273 K until a clear yellow solution is obtained.

-

Third Step: The yellow mixture is combined with 140 ml of hot (363–368 K) hydrochloric acid (6 N) and stirred for five minutes to obtain colorless crystalline precipitates. These are then recrystallized in chloroform to yield colorless prisms of Rhodanine, 3-cyclohexyl- .

Alternative Synthesis Approaches

Alternative approaches for synthesizing rhodanine derivatives include a three-component, one-flask sequential transformation utilizing in-situ-generated dithiocarbamates and α-chloro-β,γ-alkenoate esters . This method provides a convergent route to sulfur/nitrogen heterocycles, including rhodanines, and represents a more general approach that could be adapted for the synthesis of Rhodanine, 3-cyclohexyl- .

The general procedure for synthesizing 5-(Z)-Alkylidine Rhodanines involves the reaction of carbon disulfide with an amine in the presence of 2-propanol, followed by the addition of an α-chloro ester to form the rhodanine scaffold . This approach can be modified to incorporate the cyclohexyl group at the N-3 position.

Biological Activities

Antimicrobial Properties

Rhodanine, 3-cyclohexyl- and its derivatives have demonstrated significant antimicrobial activities. Research has shown that compounds containing the 2-thioxothiazolidin-4-one ring exhibit a wide range of antimicrobial properties . The parent compound serves as a precursor for synthesizing novel bisrhodanine and rhodanine derivatives that have been screened for antibacterial and antifungal activities .

In particular, derivatives such as ethyl (Z)-2-(3-cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetate and methyl (Z)-2-(3-cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetate have been evaluated for their antibacterial effects against bacteria isolated from various sources . These compounds exhibit varying degrees of antimicrobial activity depending on their specific structural features and the target microorganisms.

Enzyme Inhibition

Rhodanine, 3-cyclohexyl- has been investigated for its potential to inhibit specific enzymes. Research groups have studied this compound for beta-lactamase and xanthine oxidase enzyme inhibition . Beta-lactamase inhibition is particularly relevant for combating antibiotic resistance, while xanthine oxidase inhibition has implications for treating conditions such as gout and hyperuricemia.

Toxicological Profile

Limited toxicological data is available for Rhodanine, 3-cyclohexyl-. According to the Registry of Toxic Effects of Chemical Substances (RTECS), the compound has an established Lowest published lethal dose (LDLo) of 400 mg/kg for rats via intraperitoneal administration . This indicates moderate acute toxicity, though more comprehensive toxicity studies would be necessary to fully assess its safety profile for potential therapeutic applications.

Table 2: Toxicological Data for Rhodanine, 3-cyclohexyl-

| Parameter | Value | Species | Route of Administration |

|---|---|---|---|

| LDLo | 400 mg/kg | Rat | Intraperitoneal |

Derivatives and Structure-Activity Relationships

Numerous derivatives of Rhodanine, 3-cyclohexyl- have been synthesized to explore structure-activity relationships and enhance biological properties. Some notable derivatives include:

Key Derivatives

-

Ethyl (Z)-2-(3-cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetate: Containing rhodanine ring, cyclohexyl ring, and an ethyl ester group .

-

Methyl (Z)-2-(3-cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetate: Containing rhodanine ring, cyclohexyl ring, and a methyl ester group .

-

3,3''-([1,1'-biphenyl]-4,4'-diyl)bis(3'-cyclohexyl-2'-thioxo-2',3'-dihydro-3H,4'H-[2,5'-bithiazolylidene]-4,4'(5H)-dione): A bisrhodanine derivative synthesized from Rhodanine, 3-cyclohexyl- and 4,4'-diisothiocyanato-1,1'-biphenyl .

Structure-Activity Relationships

Structure-activity relationship studies with various rhodanine derivatives have revealed important insights:

-

The nature and size of the N-3 substituent significantly impact biological activity. In anticancer studies of rhodanine derivatives, the activity decreased with increasing size of N-substituents, likely due to steric effects .

-

The presence of a free -NH-group in the rhodanine moiety often results in more potent compounds compared to N-CH₂-COOH or N-Ph substituted derivatives .

-

Substitutions at the C-5 position of the rhodanine core significantly influence biological activity. For instance, the introduction of benzylidene groups at this position has led to compounds with enhanced antimicrobial and anticancer properties .

Applications in Drug Development

The versatile biological profile of Rhodanine, 3-cyclohexyl- and its derivatives makes them valuable scaffolds in drug development. They serve as important intermediates in the synthesis of compounds with potential therapeutic applications.

Current Research Focus

Current research efforts are directed toward:

-

Optimizing the structure of Rhodanine, 3-cyclohexyl- derivatives for enhanced biological activity

-

Developing more efficient and scalable synthesis methods

-

Conducting comprehensive toxicological evaluations to assess safety profiles

-

Investigating specific molecular targets and mechanisms of action

-

Exploring potential synergistic effects with established therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume